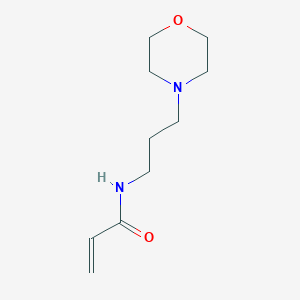

N-(3-Morpholinopropyl)acrylamide

Übersicht

Beschreibung

N-(3-Morpholinopropyl)acrylamide, also known as MPAA, is a chemical compound that has been extensively studied in the field of scientific research. It is a water-soluble compound that is commonly used as a cross-linking agent in the synthesis of hydrogels. This compound has been shown to have several unique properties that make it an attractive choice for use in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Water and Wastewater Treatment

Acrylamide is a synthetic monomer with a wide scope of industrial applications, mainly as a precursor in the production of several polymers, such as polyacrylamide . One of the main uses of polyacrylamides is in water and wastewater treatment processes . They are used to remove suspended solids from water and to separate the liquid and solid components in wastewater.

Pulp and Paper Processing

Polyacrylamides, derived from acrylamide, are also used extensively in pulp and paper processing . They help in the process of dewatering and drying paper, improving the efficiency of paper machines, and enhancing the physical properties of paper.

Mining and Mineral Processing

In the mining industry, polyacrylamides are used in mineral processing . They help in the separation of solid and liquid components, improving the efficiency of the extraction process.

Biomedicine

Acrylamide-based microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability . This responsive behavior makes the microgels a potential candidate for use in the field of biomedicine .

Drug Delivery

The responsive behavior of acrylamide-based microgels also makes them a potential candidate for use in drug delivery . They can be used to encapsulate drugs and release them in a controlled manner in response to specific stimuli.

Sensing and Catalysis

Acrylamide-based microgels can also be used in the field of sensing and catalysis . Their responsive behavior can be utilized to develop sensors for various analytes. Additionally, they can be used as catalysts in various chemical reactions.

Nanotechnology

The responsive behavior of acrylamide-based microgels makes them suitable for use in the field of nanotechnology . They can be used to develop nano-sized devices and materials with unique properties.

Research and Development

The application of molecular simulation technology has greatly advanced the research of acrylamide polymers in a variety of fields, such as water treatment, oil extraction, the paper industry, and biomedicine . This allows for the development of new applications and the improvement of existing ones.

Wirkmechanismus

Mode of Action

The compound has been studied for its radical scavenging activity, particularly against HO• radicals . It’s suggested that the hydrogen atom transfer (HAT) is the most probable mechanism for this activity . The compound shows excellent HO• radical scavenging activity in various environments .

Biochemical Pathways

The compound is involved in antioxidant activity, particularly in the scavenging of HO• radicals . This involves mechanisms such as hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) .

Pharmacokinetics

Acrylamide, a related compound, is known to be rapidly absorbed and distributed in various tissues . It’s metabolized via two pathways: biotransformation via cytochrome P450 2E1 to produce glycidamide, and coupling to glutathione in the presence of glutathione S-transferase .

Result of Action

The compound’s radical scavenging activity can lead to a reduction in oxidative stress, which could potentially mitigate the damage caused by reactive oxygen species .

Action Environment

The action of (3-Morpholinopropyl)acrylamide can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity can vary depending on the environment, with excellent activity observed in the gas phase, water, and pentyl ethanoate solvents . Additionally, the formation of acrylamide, a related compound, in foods can be influenced by factors such as the composition of the raw food and the time-temperature of food processing .

Eigenschaften

IUPAC Name |

N-(3-morpholin-4-ylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVIOFVAMHTXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471318 | |

| Record name | N-(3-Morpholinopropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46348-76-9 | |

| Record name | N-(3-Morpholinopropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

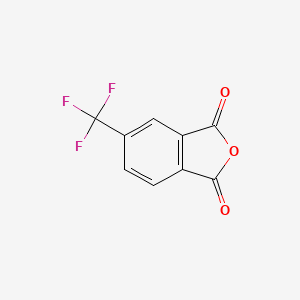

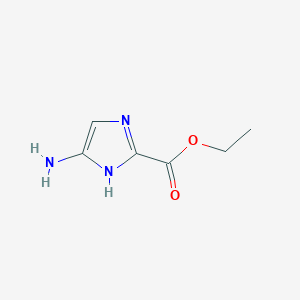

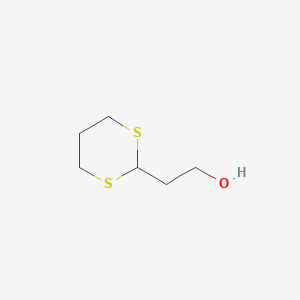

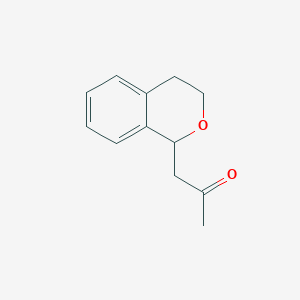

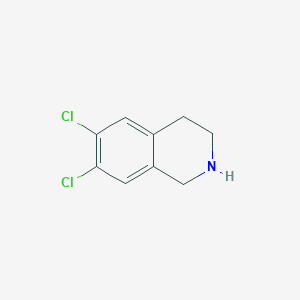

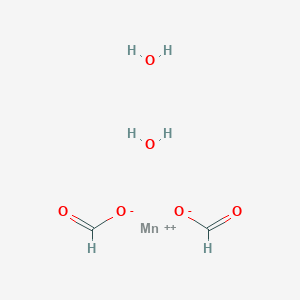

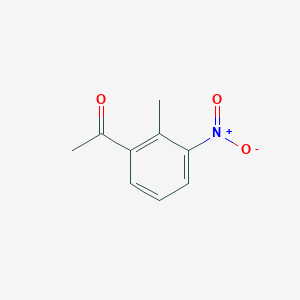

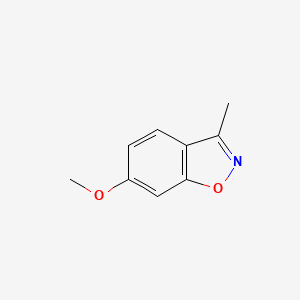

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)